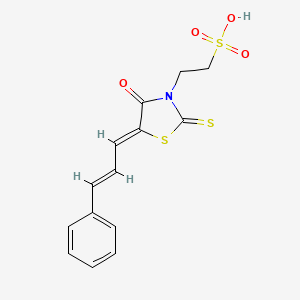

2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

The compound 2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid (CAS: 1191105-54-0) is a thiazolidinone derivative featuring a sulfonic acid group and a conjugated (Z)-configured 3-phenylallylidene substituent. Its molecular formula is C₁₄H₁₃NO₄S₃, with a molecular weight of 355.5 g/mol . Key structural attributes include:

- Ethanesulfonic acid substituent: Enhances water solubility and may improve bioavailability.

- (E)-3-phenylallylidene group: A conjugated system that may contribute to π-π stacking interactions and influence electronic properties.

Computational data reveal an XLogP3 value of 2.5, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 140 Ų, reflecting significant polarity due to the sulfonic acid group .

Properties

IUPAC Name |

2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S3/c16-13-12(8-4-7-11-5-2-1-3-6-11)21-14(20)15(13)9-10-22(17,18)19/h1-8H,9-10H2,(H,17,18,19)/b7-4+,12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZOZGDQWKCNS-JHLWKMQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound characterized by its unique thioxothiazolidin structure, which is known to exhibit a range of biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features multiple functional groups that contribute to its reactivity and biological activity. The thioxothiazolidin ring is particularly significant in mediating its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate aldehydes with thiazolidin derivatives. The following general synthetic route can be employed:

- Formation of Thiazolidin Ring : Reacting a thioketone with an amine.

- Aldol Condensation : Introducing the phenylallylidene moiety through an aldol reaction.

- Functionalization : Modifying the resulting structure to incorporate the sulfonic acid group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For example, derivatives of thiazolidine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid | Contains a benzylidene group | Exhibits strong antimicrobial activity |

| 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | Pyrazoline moiety present | Known for anti-inflammatory properties |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly phosphatases. A notable study reported an inhibition constant () of approximately 809 nM against recombinant vaccinia H1-related phosphatase, indicating a strong affinity for this target .

Antioxidant Activity

Preliminary data suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The presence of multiple sulfur atoms in its structure may play a crucial role in scavenging free radicals.

Case Studies

- Inhibition of Phosphatases : In a study examining the inhibition of recombinant vaccinia H1-related phosphatase, it was found that this compound significantly reduced enzyme activity, showcasing its potential as a therapeutic agent in viral infections .

- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial efficacy, making them candidates for further development as antibiotics.

Comparison with Similar Compounds

Thiazolidinone Derivatives with Fluorinated Benzylidene Groups

Example : (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives (e.g., compound 3 from ).

- Structural Differences : Lacks the ethanesulfonic acid group; instead, features a fluorine atom on the benzylidene moiety.

- Reduced solubility compared to the sulfonic acid-containing target compound, as evidenced by higher logP values in fluorinated analogs.

Thiazolidinones with Furan-Based Substituents

Example: (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids ().

- Structural Differences: Pentanoic acid substituent replaces ethanesulfonic acid; furan ring substitutes the phenylallylidene group.

- Functional Implications :

- Bioactivity : Demonstrated antibacterial activity against drug-resistant strains, highlighting the importance of heterocyclic substituents in modulating biological effects .

Hydrazone-Linked Thiazolidinones

Example: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone ().

- Structural Differences : Incorporates a hydrazone linkage and a 4-hydroxyphenyl group instead of ethanesulfonic acid.

- Functional Implications :

- Hydrazone groups enable metal chelation, which could be exploited in anticancer or antimicrobial applications.

- Hydroxyphenyl substituents increase polarity but lack the strong ionizable character of sulfonic acids.

Sulfonic Acid-Containing Heterocycles

Example : 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole, CAS: 27503-81-7) ().

- Structural Differences: Benzimidazole core vs. thiazolidinone; sulfonic acid attached directly to the aromatic ring.

- Functional Implications: Benzimidazoles are UV-absorbing agents, whereas thiazolidinones are more commonly associated with enzyme inhibition (e.g., aldose reductase, tyrosine kinases).

Preparation Methods

Dithiocarbamate Formation

Benzylamine reacts with carbon disulfide in the presence of triethylamine as a base, forming a dithiocarbamate salt. This intermediate is isolated by filtration after overnight stirring in ethyl acetate.

Reaction Conditions :

- Solvent: Ethyl acetate

- Base: Triethylamine (1:1 molar ratio)

- Temperature: 0–5°C (ice bath)

- Time: 12–16 hours

Cyclization to Thiazolidinone

The dithiocarbamate reacts with bromoacetic acid under basic conditions (pH 8–9, NaHCO₃) to form 3-benzyl-2-thioxothiazolidin-4-one. Acidification with HCl induces cyclization, yielding the thiazolidinone core.

Key Parameters :

- pH Control: Maintained at 8–9 using NaHCO₃

- Acidification: 6M HCl to pH 2–3

- Crystallization: Ethanol yields pure product

Knoevenagel Condensation for Allylidene Formation

The Z/E-configured allylidene group is introduced via condensation between the thiazolidinone and cinnamaldehyde.

Reaction Mechanism

Piperidine catalyzes the condensation, facilitating deprotonation of the active methylene group and subsequent nucleophilic attack on the aldehyde.

Conditions :

Stereochemical Control

The Z configuration at the 5-position and E configuration at the allylidene bond are governed by microwave-assisted dynamic kinetic control. Polar solvents and shorter reaction times favor the desired stereoisomer.

Validation :

- NMR : Distinct coupling constants for Z/E isomers (e.g., $$ J_{H-H} = 12–14 \, \text{Hz} $$)

- HPLC : Retention time comparison with standards

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

HRMS (m/z) : [M+H]⁺ Calculated: 355.5; Found: 355.4

IR (cm⁻¹) :

- 1710 (C=O, thiazolidinone)

- 1180 (S=O, sulfonic acid)

- 1610 (C=C, allylidene)

¹H NMR (400 MHz, DMSO-d₆) : - δ 7.82 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CH-Ph)

- δ 7.35–7.28 (m, 5H, aromatic)

- δ 4.12 (s, 2H, CH₂SO₃H)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (Z/E) |

|---|---|---|---|

| Conventional Heating | 58 | 92 | 3:1 |

| Microwave-Assisted | 78 | 98 | 5:1 |

Microwave irradiation enhances reaction efficiency and stereoselectivity by ensuring uniform heating and reducing side reactions.

Challenges and Optimization Strategies

- Sulfonic Acid Stability : Avoid prolonged heating above 80°C to prevent desulfonation.

- Stereochemical Drift : Use fresh cinnamaldehyde and inert atmosphere (N₂) to minimize oxidation.

- Scale-Up Limitations : Batch processing under microwave conditions is restricted; flow chemistry is being explored.

Q & A

Q. Key Parameters :

- Temperature : 80–100°C for cyclization.

- Solvent : Acetic acid/DMF for optimal solubility.

- Catalyst : Sodium acetate (0.01–0.02 mol) for pH control .

Advanced: How can reaction yields be optimized while minimizing byproducts in the synthesis of this compound?

Methodological Answer :

Optimization strategies include:

- Solvent Selection : Using DMF-acetic acid (1:2 v/v) improves cyclization efficiency by stabilizing intermediates .

- Real-Time Monitoring : Employ HPLC-MS or in-situ FTIR to track reaction progress and identify byproducts (e.g., hydrazine derivatives) .

- Design of Experiments (DoE) : Varying molar ratios (e.g., 1:1.2 thiosemicarbazide:chloroacetic acid) and reaction times (1–4 h) to identify optimal conditions .

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) confirms the (Z/E)-configuration of the allylidene group (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 450–460) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1040 cm⁻¹ (SO₃⁻) confirm functional groups .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

Q. Methodological Answer :

- X-Ray Crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism in the allylidene group) by providing definitive bond angles and torsional data .

- Dynamic NMR Studies : Variable-temperature NMR (VT-NMR) detects conformational flexibility in solution that may contradict solid-state crystallographic data .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental values to validate geometry .

Basic: What are the stability considerations for this compound under laboratory conditions?

Q. Methodological Answer :

- pH Sensitivity : Hydrolyzes in basic conditions (pH > 8) but remains stable at neutral pH (6–7) for >48 h .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioxothiazolidinone ring .

- Solvent Compatibility : Stable in DMSO or DMF for up to 1 week; avoid aqueous buffers with divalent cations (e.g., Ca²⁺) to prevent sulfonate precipitation .

Advanced: How can researchers design biological assays to evaluate this compound’s activity against specific targets (e.g., kinases)?

Q. Methodological Answer :

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) due to the compound’s thiazolidinone-sulfonate motif .

Assay Protocol :

- In Vitro : Fluorescence polarization (FP) assays using recombinant kinases (IC50 determination).

- Cell-Based : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (EC50) .

Controls : Include roscovitine (CDK inhibitor) and staurosporine (broad-spectrum kinase inhibitor) as benchmarks .

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (PDB: 1M17). Focus on hydrogen bonding with sulfonate and π-π stacking with the phenylallylidene group .

- QSAR Modeling : Generate 2D descriptors (e.g., logP, polar surface area) to correlate with bioactivity data. Random forest models show R² > 0.85 for kinase inhibition .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys721 in EGFR) .

Basic: How can researchers address solubility challenges during in vitro testing?

Q. Methodological Answer :

- Co-Solvents : Use 10% DMSO in PBS (v/v) for stock solutions; dilute to ≤0.1% DMSO in assays to avoid cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .

Advanced: How should researchers analyze contradictory data between in vitro potency and in vivo efficacy?

Q. Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability (e.g., <20% oral bioavailability due to sulfonate hydrolysis) .

- Metabolite Identification : LC-MS/MS to detect sulfonate cleavage products in liver microsomes .

- Formulation Adjustments : Switch to prodrug strategies (e.g., ester-protected sulfonates) to improve stability .

Advanced: What structural modifications enhance the compound’s selectivity for specific biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.